
(3-Bromopyridin-2-yl)methanol
概要
説明
(3-Bromopyridin-2-yl)methanol is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The bromine atom on the pyridine ring makes it a reactive site for further chemical transformations, which can be utilized to create a wide range of derivatives with potential applications in medicinal chemistry and as mimics of biological active sites.
Synthesis Analysis
The synthesis of derivatives of (3-Bromopyridin-2-yl)methanol, such as tris(2-pyridyl)methanol derivatives, can be achieved through a one-step reaction from the corresponding 2-bromopyridines. This method provides a straightforward approach to obtain compounds that are of interest for mimicking the metal binding site of enzymes like carbonic anhydrase .
Molecular Structure Analysis
The molecular structure of compounds derived from (3-Bromopyridin-2-yl)methanol can be elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of a related compound, a Schiff base synthesized from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, revealed a monoclinic system with nearly coplanar benzene and pyridine rings, which is indicative of the potential planarity in the derivatives of (3-Bromopyridin-2-yl)methanol .
Chemical Reactions Analysis
The reactivity of (3-Bromopyridin-2-yl)methanol allows it to undergo various chemical reactions, including the formation of Schiff bases and the coupling with other nitrogen-containing heterocycles like imidazole. These reactions often result in compounds with interesting binding properties and biological activities, as demonstrated by the synthesis of a bipyridine derivative with imidazole groups, which was prepared by reacting 5,5'-bis(bromomethyl)-2,2'-bipyridine with imidazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of derivatives of (3-Bromopyridin-2-yl)methanol can be characterized by a range of analytical techniques. Elemental analysis, IR spectra, and X-ray crystallography provide insights into the composition, functional groups, and three-dimensional arrangement of atoms within the molecule. For example, the Schiff base compound mentioned earlier has a density of 1.683 g/cm³ and forms a trans configuration around the C=N double bond, which could influence its reactivity and interaction with biological targets . The crystal packing is often stabilized by weak intermolecular hydrogen bonds, as seen in the bipyridine methanol disolvate .
科学的研究の応用
Mimicking Metal Binding Sites
(3-Bromopyridin-2-yl)methanol has been utilized in the synthesis of novel mono-substituted and symmetrically tri-substituted tris(2-pyridyl)methanols, with applications in mimicking the metal binding site of carbonic anhydrase. These compounds, derived from 2-bromopyridines, are of interest due to their potential in forming metal complexes that can act as carbonic anhydrase mimics (Hannon, Mayers, & Taylor, 1998).
Coordination Compounds in Chemistry
The reaction of Ni(NCS)2 and 3-bromopyridine has led to the formation of various nickel(II)thiocyanate coordination compounds with 3-bromopyridine as a coligand. These compounds exhibit unique structural and magnetic properties, making them significant in the study of coordination chemistry (Krebs, Ceglarska, & Näther, 2021).
Asymmetric Synthesis in Organic Chemistry
In organic chemistry, (3-Bromopyridin-2-yl)methanol is used in the asymmetric synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes, demonstrating its utility in the synthesis of compounds with specific structural and stereochemical configurations (Durán-Galván & Connell, 2010).
Hydrogen-Bonded Supramolecular Architectures
The compound has also found applications in the creation of hydrogen-bonded supramolecular architectures, particularly in the context of copper(II) halides. These architectures are crucial for understanding molecular interactions and the formation of complex chemical structures (Suksangpanya et al., 2004).
Synthesis of Substituted Pyridine Derivatives
It plays a role in the synthesis of substituted pyridine derivatives, highlighting its versatility in forming structurally diverse chemical compounds. This aspect is particularly relevant in the development of new materials and pharmaceuticals (Naghiyev et al., 2019).
Methanol Synthesis Catalysis
Furthermore, the compound's derivatives are examined in the context of methanol synthesis catalysis via hydrogenation of carbon oxides, providing insights into alternative approaches for methanol production, a key industrial chemical (Richard & Fan, 2018).
Safety And Hazards
“(3-Bromopyridin-2-yl)methanol” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .
Relevant Papers
There are several peer-reviewed papers related to “(3-Bromopyridin-2-yl)methanol” that provide more detailed information about its properties and uses .
特性
IUPAC Name |
(3-bromopyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTLCYCJDYIEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554434 | |
| Record name | (3-Bromopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopyridin-2-yl)methanol | |
CAS RN |
52378-64-0 | |
| Record name | (3-Bromopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

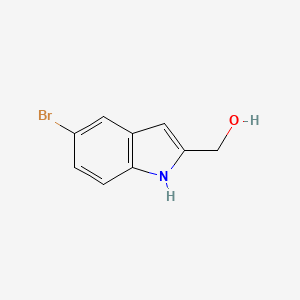
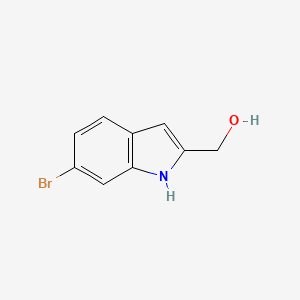
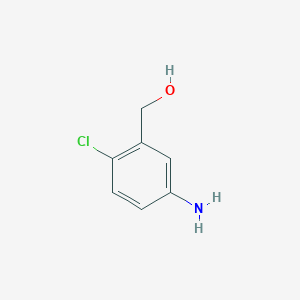
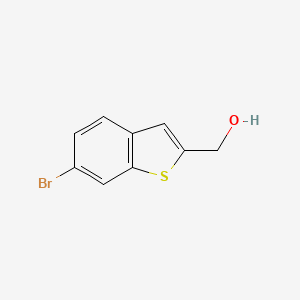

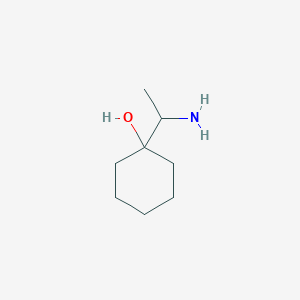
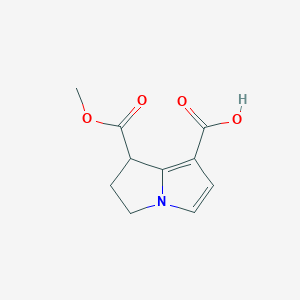
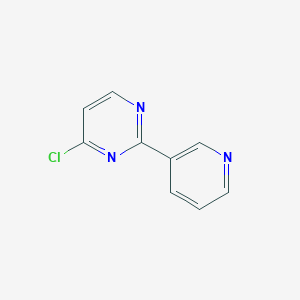
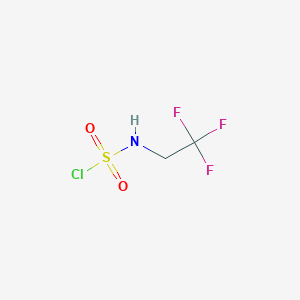
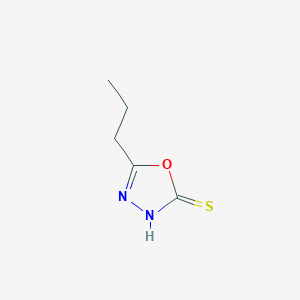
![4,6-Diamino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B1282903.png)
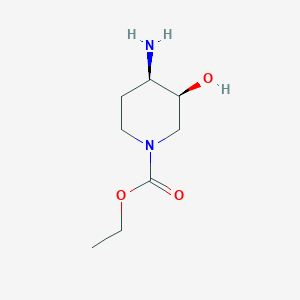
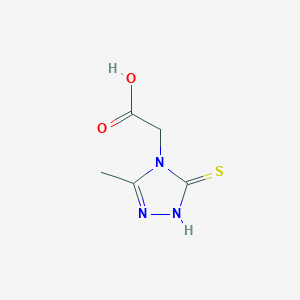
![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)